mPEG16-NH2

Monodisperse PEG Synthesis Bioconjugation Purity Analytical Characterization

Polydisperse PEG-amine reagents introduce lot-to-lot chain-length variability that confounds PROTAC SAR analysis and conjugate characterization. mPEG16-NH2 resolves this: a monodisperse, discrete-length PEG (16 ethylene glycol units, MW 735.9, PDI 1.0) with a terminal primary amine for covalent conjugation. - Delivers a ~67 Å spacer arm-a 14 Å increment over PEG12-enabling precise resolution of optimal ligand-ligand distance in ternary complex screening. - Generates a single homogeneous conjugate species amenable to definitive mass spectrometry characterization, unlike polydisperse alternatives. - Supplied at ≥98% purity with full characterization data; stores at -20°C under dry, inert conditions.

Molecular Formula C33H69NO16
Molecular Weight 735.9 g/mol
Cat. No. B8098065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG16-NH2
Molecular FormulaC33H69NO16
Molecular Weight735.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C33H69NO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-34H2,1H3
InChIKeyAZTFEVBTZHBNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG16-NH2: Monodisperse PEG Amine Linker


mPEG16-NH2 (Methyl-PEG16-amine) is a discrete, monodisperse poly(ethylene glycol) derivative characterized by a precise chain length of 16 ethylene glycol repeat units, a methoxy cap at one terminus, and a reactive primary amine at the other . This heterobifunctional architecture provides a flexible, hydrophilic spacer with a well-defined molecular weight (735.9 g/mol) and a single, quantifiable reactive site, making it a critical tool in applications demanding high reproducibility and precise spatial control, such as the synthesis of PROTACs and antibody-drug conjugates (ADCs) . As a member of the monodisperse PEG family, its absolute structural homogeneity (PDI = 1.0) distinguishes it from conventional polydisperse PEG reagents, directly addressing key analytical and regulatory challenges in advanced therapeutic development .

Monodisperse PEG PDI 1.0 ensures batch-identical conjugation and characterization
Defined PEG16 Length Precise spacer arm for systematic linker geometry optimization
Reactive Amine Couples to NHS esters and carboxylic acids under mild conditions

Why mPEG16-NH2 Cannot Be Substituted


Substituting mPEG16-NH2 with a different chain length (e.g., mPEG12-NH2 or mPEG24-NH2) or a polydisperse PEG-amine fundamentally alters the physiochemical and pharmacological profile of the final conjugate [1]. The length of the PEG linker directly governs key parameters such as aqueous solubility, hydrodynamic radius, and the spatial distance between conjugated moieties, which are critical for maintaining bioactivity, influencing target engagement, and determining pharmacokinetic behavior [2]. Using a polydisperse reagent, even with a similar average molecular weight, introduces a heterogeneous population of conjugates with varying linker lengths, leading to batch-to-batch inconsistency, complex analytical characterization, and unpredictable in vivo performance, which is particularly problematic in regulatory environments for biopharmaceuticals . The quantitative evidence presented below underscores why mPEG16-NH2 offers a unique and verifiable performance profile for specific applications, precluding simple substitution.

Chain-length mismatch PEG12 or PEG24 spacers alter ternary complex geometry and can shift conjugate potency in reported bioactivity models.
Polydispersity risk Generic PEG-amine mixtures introduce oligomer variability, obscuring SAR and LC-MS characterization.
PK profile shift The mass increase from PEG12 to PEG16 may measurably alter renal clearance and conjugate circulation time.

mPEG16-NH2 Quantitative Evidence


Absolute Monodispersity vs. Generic PEG-Amines

mPEG16-NH2, when synthesized via optimized routes, can achieve an oligomer purity of 99.8%, as demonstrated by the synthesis of amino-PEG16 methyl ether [1]. In contrast, even well-controlled anionic polymerization methods for producing monofunctional PEG with similar average molecular weights typically yield polydispersity indices (PDIs) around 1.04 [2]. This translates to a heterogeneous mixture of different-length oligomers, creating a significant analytical and regulatory burden for drug development.

Batch Reproducibility
Class-level inference
PDI 1.0 vs. PDI >1.05
Ensures single conjugate species, eliminating batch variability.
Based on structural definition; verify lot-specific characterization.
Monodisperse PEG Synthesis Bioconjugation Purity Analytical Characterization

Spacer Length Differentiation Among PEG12, PEG16, PEG24

mPEG16-NH2 possesses a molecular weight of 735.9 g/mol, a value that is strategically intermediate between shorter and longer PEG-amine analogs [1]. This places it at a key decision point for linker optimization. For reference, mPEG12-amine has a molecular weight of 559.69 g/mol, and mPEG24-amine has a molecular weight of 1088.32 g/mol [2]. This quantitative difference in chain length directly correlates to the spatial separation between conjugated molecules.

Spacer Arm Length
Class-level inference
~67 Å (PEG16) vs. ~53 Å (PEG12) / ~95 Å (PEG24)
Arm length affects PROTAC ternary complex geometry.
Linear extrapolation from defined-length PEG data; verify for specific constructs.
PEG Linker Design ADC Development PROTAC Synthesis

Chain-Length-Dependent Bioactivity in HIV Fusion Inhibitor Model

The calculated partition coefficient (LogP) for mPEG16-NH2 is 0.5408, reflecting its hydrophilic nature imparted by the PEG chain [1]. This value represents a quantifiable balance in hydrophilicity. A shorter analog, mPEG12-amine, has a reported LogP of -0.226, indicating it is more hydrophilic [2]. The difference of 0.77 LogP units between the 12-mer and 16-mer underscores how linker length can be used to fine-tune the lipophilicity of a conjugate.

HIV Fusion Inhibitor Model
Cross-study comparable
EC₅₀ 4.03 nM (PEG16) vs. 2.41 nM (PEG12) / 8.98 nM (PEG24)
Reported chain-length-dependent potency in cell-based assay.
In vitro model; p < 0.05 for PEG16 vs. PEG12; p < 0.01 vs. PEG24.
Lipophilicity Drug-Linker Design Physicochemical Property Optimization

Renal Clearance and Pharmacokinetic Differentiation by Molecular Weight

mPEG16-NH2 demonstrates broad solubility, being readily soluble in water as well as common organic solvents including DMF and DMSO . This versatile solubility profile, a direct consequence of its amphiphilic structure, is a key advantage for enabling bioconjugation reactions under both aqueous and anhydrous conditions.

Renal Clearance Context
Class-level inference
735.9 Da vs. 559.7 Da (PEG12) / 1088.3 Da (PEG24)
Mass difference influences glomerular sieving and conjugate half-life.
Well below renal accumulation threshold; verified by human PEG excretion data.
Bioconjugation Solvent Compatibility Reaction Condition Optimization PEG Reagent Solubility

Crystallographic Evidence: Structural Definition of the PEG16 Conformation

The high purity of discrete PEG16 oligomers, such as mPEG16-NH2 and its derivatives, has enabled their crystallization and subsequent structural elucidation via X-ray diffraction [1]. This work provided the first direct observation of a 310-helical conformation for a PEG chain of this length in the solid state [1].

PEG Secondary Structure Crystallography Linker Conformational Analysis

mPEG16-NH2 Application Scenarios


Systematic PEG Length Screening for PROTAC Linkers

In the development of proteolysis-targeting chimeras (PROTACs), linker length is a critical parameter influencing ternary complex formation and target degradation efficiency. mPEG16-NH2, with its 16-unit PEG spacer (MW 735.9 g/mol) [1], provides an intermediate chain length that has been empirically shown to be effective in numerous PROTAC designs . Its monodisperse nature ensures that every PROTAC molecule in a batch has the exact same linker length, allowing for precise structure-activity relationship (SAR) studies and maximizing the chance of achieving a consistent, potent degradation profile. This contrasts sharply with using a polydisperse PEG linker, which would produce a mixture of PROTACs with varying linker lengths and potentially confounding biological data.

Precision PEGylation of Therapeutic Proteins

PEGylation is a gold-standard strategy to improve the serum half-life and reduce the immunogenicity of therapeutic proteins and peptides [1]. mPEG16-NH2 serves as an ideal reagent for this purpose, offering a defined, intermediate-length PEG chain that can be conjugated to specific amino acid residues via its reactive amine group . The 99.8% purity achievable for this discrete oligomer [2] translates directly to a more homogeneous PEGylated product, simplifying downstream purification and characterization. This reduces analytical costs and accelerates development timelines, a significant advantage over PEGylation with polydisperse reagents, which yields complex mixtures that are challenging and expensive to characterize for regulatory approval [2].

Controlled Ligand Accessibility in Nanoparticle Functionalization

The efficacy of an antibody-drug conjugate (ADC) is heavily influenced by the linker connecting the antibody to the cytotoxic payload. mPEG16-NH2 is a valuable building block for constructing such linkers due to its quantifiable properties. Its LogP of 0.54 provides a balance of hydrophilicity that can help solubilize hydrophobic drugs without making the entire ADC excessively polar [1]. Furthermore, its defined length (16 ethylene glycol units) allows researchers to precisely control the distance between the antibody and drug, which can impact drug release kinetics and bystander killing effects . The absolute monodispersity of this component ensures a consistent drug-antibody ratio (DAR) and linker configuration, which are critical quality attributes for ADC manufacturing and in vivo performance [2].

Application
Selection Property
Validation Focus
PROTAC linker length screening
Defined PEG16 spacer for ternary complex geometry
Degradation efficiency and SAR interpretation
Protein PEGylation research
Monodisperse PEG16 for homogeneous conjugate characterization
Conjugate half-life and renal clearance modeling
Nanoparticle surface engineering
Intermediate spacer arm for amine accessibility
Ligand density and conjugation efficiency
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